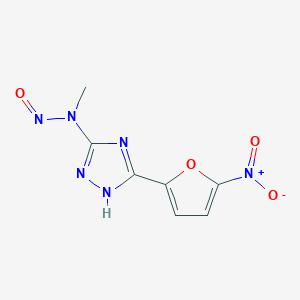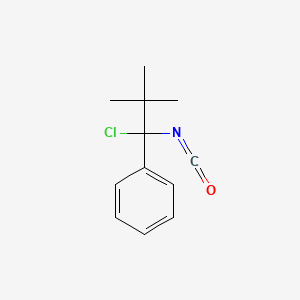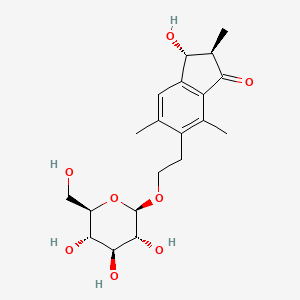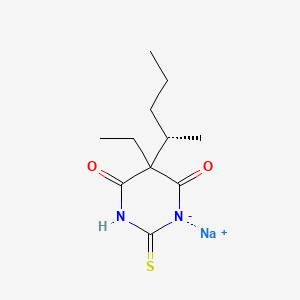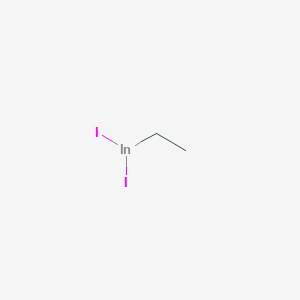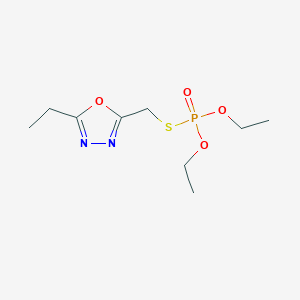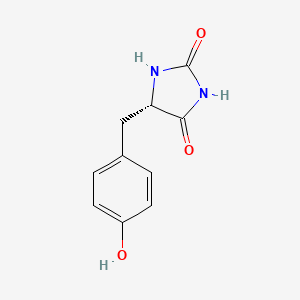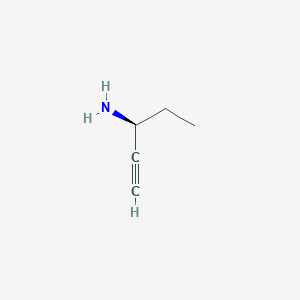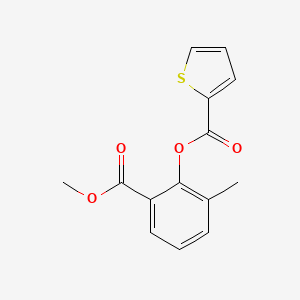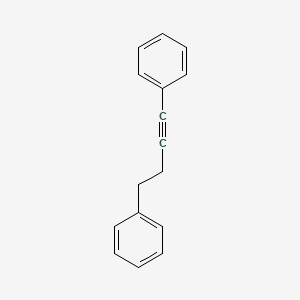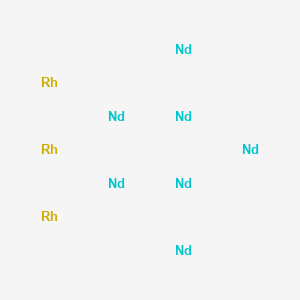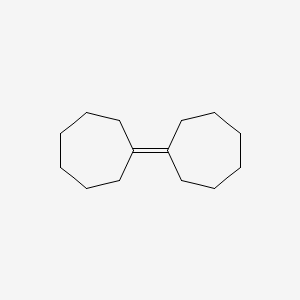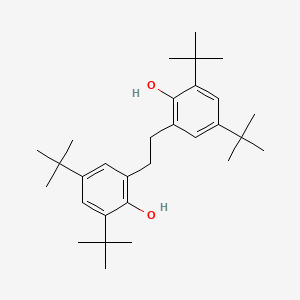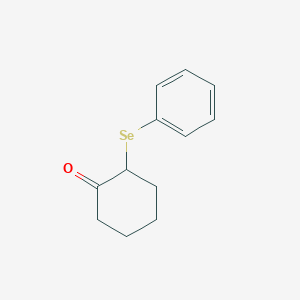
zinc;zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc zirconium is a compound that combines the properties of zinc and zirconium, two elements known for their unique characteristics. Zinc is a bluish-white, lustrous metal that is brittle at ambient temperatures but malleable at 100-150°C. It is widely used in galvanization, alloys, and as a catalyst in various chemical reactions. Zirconium, on the other hand, is a grayish-white metal known for its high resistance to corrosion and its applications in nuclear reactors, surgical instruments, and various industrial processes. The combination of these two elements results in a compound with enhanced properties suitable for a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc zirconate can be synthesized using various methods, one of the most common being the high-temperature calcination of a mixture of zinc oxide and zirconium dioxide. The process involves the following steps :
- A homogeneous mixture of zinc oxide and zirconium dioxide is prepared.
- The mixture is heated at high temperatures, typically in the range of 800 to 900 degrees Celsius.
- The product is then cooled and washed to remove any unreacted components, leaving behind a pure form of zinc zirconate.
Industrial Production Methods: Industrial production of zinc zirconium compounds often involves similar high-temperature processes but on a larger scale. The raw materials are mixed in precise proportions and subjected to controlled heating in industrial furnaces. The resulting product is then processed to achieve the desired purity and particle size.
Análisis De Reacciones Químicas
Types of Reactions: Zinc zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Some notable reactions include:
Oxidation: Zinc zirconium compounds can be oxidized to form zinc oxide and zirconium dioxide.
Reduction: These compounds can be reduced using hydrogen or other reducing agents to yield metallic zinc and zirconium.
Substitution: Zinc zirconium compounds can participate in substitution reactions with halides and other reactive species.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used in reduction reactions.
Reaction Conditions: High temperatures and controlled atmospheres are often required to facilitate these reactions.
Major Products: The major products formed from these reactions include zinc oxide, zirconium dioxide, and various intermediate compounds depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Zinc zirconium compounds have a wide range of scientific research applications, including but not limited to:
Mecanismo De Acción
The mechanism of action of zinc zirconium compounds involves several molecular targets and pathways:
Catalytic Activity: Zinc zirconium compounds act as Lewis acids, facilitating various organic transformations by stabilizing reaction intermediates.
Antimicrobial Properties: The production of reactive oxygen species by zinc zirconium compounds leads to membrane lipid peroxidation, causing cell membrane damage and reducing cell viability.
Biomedical Applications: In drug delivery, zinc zirconium compounds can encapsulate therapeutic agents, allowing for controlled release and targeted delivery.
Comparación Con Compuestos Similares
Zinc zirconium compounds can be compared with other similar compounds such as zinc oxide, zirconium dioxide, and zinc titanate:
Zinc Oxide: Known for its antimicrobial properties and use in sunscreens and cosmetics. Zinc zirconium compounds offer enhanced stability and catalytic activity.
Zirconium Dioxide: Widely used in ceramics and as a refractory material. Zinc zirconium compounds provide additional functionalities such as catalytic properties.
Propiedades
Número CAS |
37295-29-7 |
|---|---|
Fórmula molecular |
Zn3Zr |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
zinc;zirconium |
InChI |
InChI=1S/3Zn.Zr |
Clave InChI |
QMGSCCRUAVAONE-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


